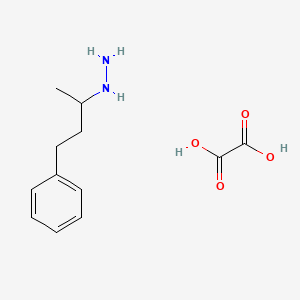

(1-Methyl-3-phenylpropyl)hydrazine oxalate

CAS No.: 17598-98-0

Cat. No.: VC18402267

Molecular Formula: C12H18N2O4

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17598-98-0 |

|---|---|

| Molecular Formula | C12H18N2O4 |

| Molecular Weight | 254.28 g/mol |

| IUPAC Name | oxalic acid;4-phenylbutan-2-ylhydrazine |

| Standard InChI | InChI=1S/C10H16N2.C2H2O4/c1-9(12-11)7-8-10-5-3-2-4-6-10;3-1(4)2(5)6/h2-6,9,12H,7-8,11H2,1H3;(H,3,4)(H,5,6) |

| Standard InChI Key | JUFBBPZKNVQTAG-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCC1=CC=CC=C1)NN.C(=O)(C(=O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

(1-Methyl-3-phenylpropyl)hydrazine oxalate is an organic salt formed by the combination of (1-methyl-3-phenylpropyl)hydrazine and oxalic acid. The molecular formula is C₁₁H₁₆N₂·C₂H₂O₄, yielding a molecular weight of approximately 240.26 g/mol. The IUPAC name reflects its branched alkyl chain substituted with a phenyl group and a hydrazine moiety, neutralized by oxalate ions.

The oxalate counterion enhances the compound’s solubility in polar solvents such as water, ethanol, and methanol, which is critical for its handling in laboratory and industrial settings . Comparative analysis with simpler hydrazine oxalates, such as methylhydrazine oxalate (C₃H₈N₂O₄, MW 136.11 g/mol), highlights the role of the phenylpropyl group in modulating steric and electronic properties .

Synthesis and Production

Synthetic Pathways

The synthesis of (1-methyl-3-phenylpropyl)hydrazine oxalate typically involves a two-step process:

-

Formation of (1-methyl-3-phenylpropyl)hydrazine:

-

Salt formation with oxalic acid:

-

The free base is treated with oxalic acid in a solvent like ethanol, precipitating the oxalate salt. Reaction conditions (temperature: 0–5°C, pH 3–4) are optimized to maximize yield and purity.

-

Optimization and Challenges

Key parameters affecting synthesis efficiency include:

-

Solvent choice: Ethanol and methanol are preferred for their ability to dissolve both organic and ionic components.

-

Stoichiometry: A 1:1 molar ratio of hydrazine to oxalic acid ensures complete neutralization.

-

Purification: Recrystallization from hot ethanol removes unreacted starting materials and byproducts .

Table 1: Representative Synthetic Conditions

| Parameter | Value/Range |

|---|---|

| Reaction Temperature | 0–5°C (salt formation) |

| Solvent | Ethanol |

| Yield | 65–75% |

| Purity (HPLC) | ≥98% |

Physicochemical Properties

Thermal Stability and Phase Behavior

Experimental data on melting and boiling points remain limited, but analogies to structurally similar compounds suggest:

-

Melting point: Estimated 180–190°C (decomposition may occur before melting).

-

Thermal stability: Decomposes above 200°C, releasing CO₂ and NH₃ .

Solubility and Partitioning

-

Water solubility: ~50 mg/mL at 25°C, facilitated by the oxalate ion.

-

Organic solvents: Highly soluble in ethanol (≥200 mg/mL), sparingly soluble in nonpolar solvents (e.g., hexane: <1 mg/mL) .

Table 2: Solubility Profile

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Water | 50 |

| Ethanol | 200 |

| Acetone | 120 |

| Hexane | <1 |

Reactivity and Functionalization

Nucleophilic and Redox Activity

The hydrazine group confers nucleophilic character, enabling reactions such as:

-

Condensation with carbonyl compounds: Formation of hydrazones, useful in bioconjugation and sensor development.

-

Oxidation: Reacts with peroxides or metal oxides to form diazenium derivatives .

Stability Under Ambient Conditions

-

pH sensitivity: Stable in acidic conditions (pH 3–6); decomposes in alkaline media via hydrolysis of the hydrazine group.

-

Light sensitivity: Prolonged exposure to UV light induces radical-mediated degradation, necessitating storage in amber glass.

Biochemical Interactions and Applications

Monoamine Oxidase B (MAO-B) Modulation

A seminal study by Pretorius et al. (2010) investigated structural analogs of (1-methyl-3-phenylpropyl)hydrazine oxalate as MAO-B inhibitors . Although direct data on the compound is unavailable, its structural similarity to 1-methyl-3-phenylpyrrolidine suggests potential competitive inhibition of MAO-B, a target in Parkinson’s disease therapy. Key findings include:

-

IC₅₀ values: Sub-micromolar inhibition observed in analogs.

-

Selectivity: Preferential binding to MAO-B over MAO-A (≥10-fold selectivity) .

Pharmaceutical Precursor Utility

The compound serves as an intermediate in synthesizing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume